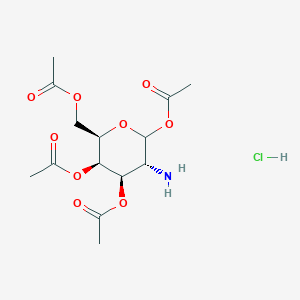

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl

Beschreibung

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride (CAS: TL798) is a protected derivative of D-galactosamine, where hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the 2-position is substituted with an amino group. The hydrochloride salt enhances stability and solubility for synthetic applications . This compound serves as a critical intermediate in glycochemistry for synthesizing glycosaminoglycans, glycoconjugates, and bioactive molecules. Its acetyl groups protect reactive hydroxyls during glycosylation reactions, while the amino group enables selective functionalization (e.g., conjugation with carboxylates or participation in reductive amination) .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLUYAHMYOLHBX-ALSBSFMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride typically involves the acetylation of D-galactosamine. The process begins with the protection of the hydroxyl groups of D-galactosamine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the tetra-acetylated product. The amino group at the 2 position is then converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities.

Analyse Chemischer Reaktionen

Glycosylation Reactions

This compound serves as a glycosyl donor in Koenigs–Knorr and Lewis acid-catalyzed condensations , enabling the synthesis of glycosides and oligosaccharides.

Key Findings:

-

Mechanism : The acetyl groups at positions 1,3,4,6 stabilize the oxocarbenium ion intermediate during glycosylation, while the N-acetyl group at position 2 directs 1,2-trans-stereoselectivity .

-

Catalysts : BF₃·Et₂O or AgOTf promotes glycosidic bond formation with alcohols or sugar acceptors .

-

Yields : Glycosylation of simple alcohols (e.g., methanol) achieves 85–92% yield , while disaccharide synthesis yields 70–78% .

| Reaction Type | Acceptor | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Koenigs–Knorr | Methanol | AgOTf | 92 | |

| Lewis Acid-Catalyzed | 4-OH GlcNAc | BF₃·Et₂O | 78 |

Deprotection Reactions

The acetyl and N-acetyl groups can be selectively removed under controlled conditions:

Acetyl Group Removal:

N-Acetyl Group Removal:

-

Conditions : Hydrazinolysis (NH₂NH₂·H₂O, 24 h, 80°C) followed by re-acylation .

-

Application : Facilitates N-functionalization (e.g., N-chloroacetylation for radiofluorination) .

Amino Group Modifications

The 2-amino group undergoes functionalization to introduce diverse protecting groups or labels:

N-Chloroacetylation:

Radiolabeling:

-

Reaction : Nucleophilic substitution with [¹⁸F]fluoride (via triflate intermediates) yields 2-[¹⁸F]fluoro-2-deoxy-D-galactose (FDGal), a PET tracer .

| Modification | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Chloroacetylation | ClCH₂COCl/pyridine | 2-Chloroacetamido derivative | 65 | |

| Radiofluorination | [¹⁸F]KF/K222 | FDGal | 3.8* |

*Decay-corrected radiochemical yield.

Stability and Side Reactions

-

Acid Sensitivity : Prolonged exposure to HCl (pH < 4) leads to partial deacetylation and glycosidic bond hydrolysis .

-

Thermal Stability : Decomposes above 150°C, forming unidentified byproducts .

Comparative Reactivity

Compared to glucosamine analogs, the galactose configuration influences reaction rates:

Wissenschaftliche Forschungsanwendungen

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of glycoproteins and glycolipids, as it can be incorporated into these biomolecules.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of antibiotics and antiviral agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various bioactive compounds

Wirkmechanismus

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride involves its incorporation into biochemical pathways where it can mimic or interfere with natural substrates. The acetyl groups provide protection, allowing the compound to participate in selective reactions without unwanted side reactions. The amino group can form hydrogen bonds or ionic interactions with molecular targets, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Amino vs. Azido Derivatives

- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose (CAS: 67817-30-5): The azido group (-N₃) replaces the amino group, making it a precursor for "click chemistry" (e.g., CuAAC reactions). Molecular Formula: C₁₄H₁₉N₃O₉; Molecular Weight: 373.32 . Applications: Used in glycan arrays and probes due to bioorthogonal reactivity.

- Target Compound (2-Amino Derivative): Directly provides an amine for conjugation without requiring reduction (unlike azido derivatives). Molecular Formula: C₁₄H₂₁NO₉·HCl; Molecular Weight: 383.78 .

Halogenated Derivatives

- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-D-galactopyranose (CAS: 35526-14-8): Fluoro substitution enhances metabolic stability and resistance to enzymatic cleavage. Molecular Formula: C₁₄H₁₉FO₉; Molecular Weight: 350.30 . Applications: Fluorinated sugars are used in PET imaging (e.g., 2-[¹⁸F]FDG) .

- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-galactopyranose (CAS: 141510-66-9): Iodo substitution facilitates radiolabeling or cross-coupling reactions. Molecular Formula: C₁₄H₁₉IO₉; Molecular Weight: 458.20 .

Sugar Backbone Variations

D-Galactose vs. D-Glucose Derivatives

- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose HCl (CAS: 728314): Differs in the stereochemistry at C-4 (gluco: equatorial -OH; galacto: axial -OH). Molecular Formula: C₁₄H₂₁NO₉·HCl; Molecular Weight: 383.78 . Biological Relevance: Gluco derivatives are substrates for hexokinases, while galacto derivatives interact with lectins and galectins.

Biologische Aktivität

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride (CAS No. 1355005-40-1) is a synthetic carbohydrate derivative that plays a significant role in glycoscience. This compound is primarily utilized as a reagent in the synthesis of oligosaccharides and glycopeptides due to its structural properties and biological activity. Understanding its biological activity is essential for its application in medicinal chemistry and biochemistry.

- Molecular Formula : C14H22N2O9·HCl

- Molecular Weight : 366.79 g/mol

- Appearance : White to off-white powder

- Purity : ≥98% (HPLC)

1. Glycosylation Reactions

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl serves as a key substrate in glycosylation reactions. Its acetyl groups enhance the reactivity of the amino and hydroxyl groups, facilitating the formation of glycosidic bonds. This property is crucial for synthesizing complex carbohydrates and glycoproteins.

2. Antigenicity and Immune Response

Research indicates that derivatives of this compound can influence immune responses by mimicking natural glycan structures found on pathogens. For instance, studies have shown that specific glycan patterns can modulate the binding affinity to lectins and antibodies, thereby affecting immune recognition and response mechanisms .

3. Antiviral Activity

There is emerging evidence suggesting that certain glycosylated compounds exhibit antiviral properties. For example, modifications involving 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose can enhance the efficacy of antiviral agents by improving their stability and bioavailability. This has been observed in studies focusing on HIV and influenza viruses .

Case Study 1: Synthesis of Glycopeptides

A study demonstrated the synthesis of glycopeptide libraries using 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose as a building block. The resulting glycopeptides exhibited enhanced binding properties to specific lectins, which are critical for therapeutic applications in targeting cancer cells .

Case Study 2: Immunological Applications

Another investigation explored the use of this compound in developing vaccines that utilize carbohydrate antigens to elicit an immune response. The study highlighted how the structural modifications facilitated by this compound can lead to improved vaccine efficacy against bacterial infections .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl, and how are intermediates characterized?

The compound is typically synthesized via selective acetylation and glycosylation. A standard approach involves:

- Step 1 : Protecting the amino group with acetyl chloride in methanol, followed by acetylation of hydroxyl groups .

- Step 2 : Glycosylation using trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) under BF₃·Et₂O catalysis .

- Characterization : Intermediates are analyzed via TLC (e.g., heptane/acetone 3:7, Rf = 0.52) and NMR. For example, <sup>1</sup>H-NMR peaks at δ 5.37–5.35 (H-4′) and 2.16–1.98 ppm (acetyl groups) confirm regioselective acetylation .

Q. How is the stability of this compound assessed under varying storage conditions?

Stability studies involve:

Q. What are the typical derivatives of this compound used in glycobiology research?

Common derivatives include:

- Glycosyl donors : Activated as thioglycosides (e.g., cyanomethyl 1-thio-β-D-galactopyranoside) for oligosaccharide assembly .

- Protected intermediates : Benzylidene or isopropylidene derivatives (e.g., 4,6-O-benzylidene analogs) to direct regioselective glycosylation .

Advanced Research Questions

Q. How can researchers resolve low yields in glycosylation reactions involving this compound?

Low yields often arise from poor donor-acceptor reactivity or steric hindrance. Solutions include:

- Optimized conditions : Use of in situ activation (e.g., NIS/TfOH) and elevated temperatures (40–60°C) .

- Protecting group tuning : Replacing acetyl with benzyl groups (e.g., 2,6-di-O-benzyl derivatives) to enhance donor solubility and reactivity .

- Statistical analysis : Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading) .

Q. What methodologies address contradictions in spectral data for acetylated galactosamine derivatives?

Discrepancies in NMR or MS data require:

- Cross-validation : Compare <sup>1</sup>H/<sup>13</sup>C-NMR with literature (e.g., δ 100.7 ppm for C-1′ in β-linked galactopyranosides) .

- High-resolution MS : Confirm molecular formulas (e.g., [M + Na]<sup>+</sup> = 779.2134 for C32H40N2O19) .

- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How does the choice of protecting groups impact the synthesis of N-acetyllactosamine analogs?

Protecting groups dictate regioselectivity and downstream reactivity:

- Acetyl groups : Facilitate orthogonal deprotection (e.g., Zemplén conditions with NaOMe/MeOH) but may limit glycosyl donor stability .

- Benzyl groups : Provide stability under acidic conditions but require harsher deprotection (e.g., H2/Pd-C) .

- Case study : Synthesis of 6-O-sulfo-β-D-galactopyranosyl derivatives requires selective benzoylation at O-3/O-4 to direct sulfation at O-6 .

Q. What advanced analytical techniques are critical for confirming the purity of this compound in complex reaction mixtures?

Beyond TLC and NMR:

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) to quantify acetylated byproducts .

- Mass spectrometry imaging (MSI) : Maps spatial distribution of derivatives in solid-phase syntheses .

- Circular dichroism (CD) : Verifies retention of D-configuration in chiral intermediates .

Data Contradiction Analysis

Q. Why do reported yields vary for glycosylation reactions using this compound?

Yield discrepancies (e.g., 40% vs. 34% in nitrophenyl glycoside syntheses) are attributed to:

Q. How can researchers troubleshoot unexpected stereochemical outcomes in glycosidic bond formation?

Anomalous α/β ratios arise from:

- Solvent participation : Polar aprotic solvents (e.g., MeCN) favor β-selectivity via SN2 mechanisms .

- Temperature control : Low temperatures (–40°C) stabilize oxocarbenium ion intermediates, enhancing α-selectivity .

- Additives : Use of molecular sieves (3Å) to scavenge water and suppress hydrolysis .

Applications in Glycoconjugate Synthesis

Q. What strategies enable efficient conjugation of this compound to protein carriers for vaccine development?

Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.